3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can then be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC or DIC in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Fmoc removal and the coupled peptide products after the coupling reactions .
Scientific Research Applications
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are used in similar applications.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group, which is removed under acidic conditions.
Uniqueness
The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid lies in its stability and ease of removal under mildly basic conditions, making it highly suitable for automated peptide synthesis .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO4/c21-19(22)12(9-18(24)25)10-23-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,19H,9-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYGQIIVSTAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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